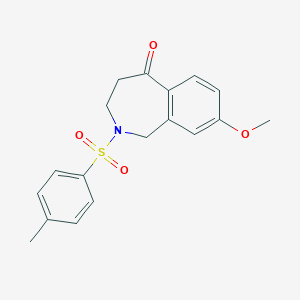
5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-, commonly known as WIN-35428, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential use in the treatment of several neurological and psychiatric disorders.
Wirkmechanismus
WIN-35428 selectively inhibits the dopamine transporter (5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-), a protein that is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting 5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-, WIN-35428 increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and neurotransmission.
Biochemical and Physiological Effects:
WIN-35428 has been shown to have several biochemical and physiological effects, including increased dopamine levels in the brain, increased locomotor activity, and decreased food intake. It has also been shown to have a high affinity for the 5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-, with a Ki value of 2.2 nM.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using WIN-35428 in lab experiments is its high selectivity for the 5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-, making it a useful tool for studying dopamine signaling and neurotransmission. However, one limitation is that it can be difficult to obtain and is relatively expensive compared to other dopamine inhibitors.
Zukünftige Richtungen
There are several future directions for the study of WIN-35428, including its potential use in the treatment of substance abuse disorders, its effects on other neurotransmitter systems, and its potential use as a research tool for studying dopamine signaling and neurotransmission. Additionally, further research is needed to explore the long-term effects of WIN-35428 on the brain and its potential for abuse.
Synthesemethoden
The synthesis of WIN-35428 involves several steps, starting with the reaction between p-toluenesulfonyl chloride and 2-piperidone to form N-(p-tolylsulfonyl)-2-piperidone. This intermediate is then reacted with 4-methoxyphenyl magnesium bromide to yield 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-5H-2-benzazepin-5-one, which is WIN-35428.
Wissenschaftliche Forschungsanwendungen
WIN-35428 has been extensively studied for its potential use in the treatment of several neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders. It has been shown to increase dopamine levels in the brain, which is associated with the therapeutic effects of the drug.
Eigenschaften
CAS-Nummer |
24310-35-8 |
|---|---|
Produktname |
5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)- |
Molekularformel |
C18H19NO4S |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
8-methoxy-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-2-benzazepin-5-one |
InChI |
InChI=1S/C18H19NO4S/c1-13-3-6-16(7-4-13)24(21,22)19-10-9-18(20)17-8-5-15(23-2)11-14(17)12-19/h3-8,11H,9-10,12H2,1-2H3 |
InChI-Schlüssel |
TZEPTLAJPCWPEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=C(C2)C=C(C=C3)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=C(C2)C=C(C=C3)OC |
Andere CAS-Nummern |
24310-35-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







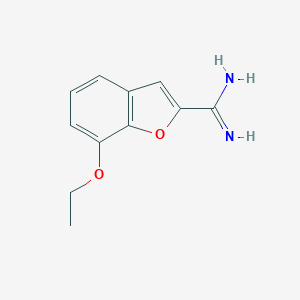
![4-[2-(Morpholin-4-yl)ethoxy]phenol](/img/structure/B180811.png)
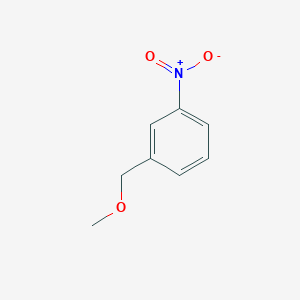
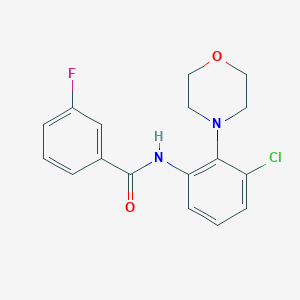
![7-Azaspiro[4.5]decane](/img/structure/B180816.png)

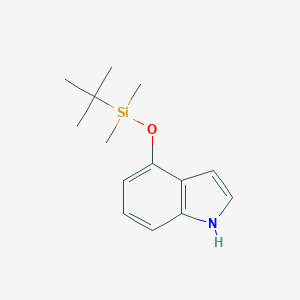
![6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B180824.png)

![4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B180826.png)